An In-depth Technical Guide to L-Alaninamide: Chemical Properties and Structure
An In-depth Technical Guide to L-Alaninamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of L-alaninamide, with a particular focus on its commonly used hydrochloride salt. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
L-alaninamide is an amino acid derivative.[1] For practical laboratory and industrial applications, it is frequently utilized in its more stable hydrochloride salt form, L-alaninamide hydrochloride.[2][3] The quantitative properties of L-alaninamide and its hydrochloride salt are summarized below.
Table 1: Physicochemical Properties of L-Alaninamide and L-Alaninamide Hydrochloride
| Property | L-Alaninamide | L-Alaninamide Hydrochloride |
| Molecular Formula | C₃H₈N₂O[4] | C₃H₉ClN₂O[2][5] |
| Molecular Weight | 88.11 g/mol [4] | 124.57 g/mol [5] |
| Melting Point | 74-76 °C[6] | 167-172 °C[2][5] or 212-217 °C[7] |
| Boiling Point | 247.4±23.0 °C (Predicted)[6] | 269.7°C at 760 mmHg[7] |
| Density | 1.062±0.06 g/cm³ (Predicted)[6] | ~1.307 g/cm³[2][5] |
| pKa | 15.99±0.50 (Predicted)[6] | 7.9 at 37 °C[8] |
| Specific Optical Rotation | Not specified | +10° to +12° (c=1 in MeOH)[9] |
| Appearance | White to off-white solid[6] | White crystalline powder[2][5] |
| Solubility | Not specified | Soluble in water; slightly soluble in ethanol; soluble in polar organic solvents like N,N-dimethylformamide; poor solubility in ether.[2][5][10] |
| pH | Not specified | Around 4.5 (in solution)[2][5] |
Chemical Structure
L-alaninamide is the amide derivative of the amino acid L-alanine, where the carboxylic acid hydroxyl group is replaced by an amino group.[1][6] Its structure contains a chiral center at the alpha-carbon, inherited from L-alanine, which is crucial for stereoselective synthesis in pharmaceutical applications.[11] The presence of both an amine and an amide group provides multiple sites for chemical modification.[11]
Table 2: Structural Identifiers for L-Alaninamide and L-Alaninamide Hydrochloride
| Identifier | L-Alaninamide | L-Alaninamide Hydrochloride |
| IUPAC Name | (2S)-2-aminopropanamide[4] | (2S)-2-aminopropanamide hydrochloride[5] |
| SMILES | C--INVALID-LINK--N[4] | Cl.C--INVALID-LINK--C(N)=O[5] |
| InChI Key | HQMLIDZJXVVKCW-REOHCLBHSA-N[4] | FIAINKIUSZGVGX-DKWTVANSSA-N[5] |
Experimental Protocols: Synthesis of L-Alaninamide Hydrochloride
A common method for the synthesis of L-alaninamide hydrochloride involves a two-step process starting from L-alanine.[2][12] This process includes an initial esterification followed by ammonolysis.
Detailed Methodology:
-
Esterification of L-Alanine:
-
To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-alanine.[13]
-
Slowly add 90 mL of thionyl chloride dropwise to the flask, ensuring the reaction temperature is maintained below 35 °C.[13]
-
After the addition is complete, transfer the flask to a water bath and heat to reflux, ensuring the complete removal of the generated SO₂ gas.[13]
-
-
Ammonolysis:
-
Work-up and Crystallization:
-
Raise the temperature of the water bath to 55 °C to remove any remaining ammonia gas and concentrate the solution to approximately 300 mL.[13]
-
Slowly add 34.5 mL of 10% hydrochloric acid dropwise to adjust the pH to 1.55.[13]
-
Seal the acidified mixture and place it in a refrigerator for 12 hours.[13]
-
Add 400 mL of acetone to induce crystallization.[13]
-
Collect the resulting white crystals by filtration, wash them with a suitable solvent, and dry them at 45 °C for 12 hours.[13]
-
This procedure is reported to yield approximately 85 g of L-alaninamide hydrochloride.[13]
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of L-alaninamide hydrochloride.
Caption: Logical diagram of L-alaninamide's applications in pharmaceutical research and development.
Applications in Drug Development and Research
L-alaninamide hydrochloride serves as a versatile building block in medicinal chemistry and drug discovery.[3][11] Its utility stems from its structural features, which allow for a wide range of chemical modifications.[11]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[2][3] It is also used in the preparation of novel amide derivatives of steroidal compounds with glucocorticoid activity.[13]
-
Peptide Synthesis: Due to its amino acid origin, L-alaninamide is used in the synthesis of peptide-based drugs and peptide mimetics, which can offer improved stability and bioavailability compared to natural peptides.[3][11]
-
Research Tool: In medicinal chemistry, it is employed as a model compound for studying enzyme interactions and metabolic pathways.[2][5] By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR), a critical step in optimizing lead compounds.[3] Recent studies have explored novel alaninamide derivatives for their potential as antiseizure and antinociceptive therapies.[14] Hyperpolarized L-(1-¹³C)alaninamide has also been investigated as an in vivo sensor for aminopeptidase N activity, pH, and CO₂.[8]
References
- 1. L-alaninamide (CHEBI:21217) [ebi.ac.uk]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. nbinno.com [nbinno.com]
- 4. L-Alaninamide | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 6. L-Alaninamide CAS#: 7324-05-2 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Alaninamide hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 13. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 14. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
